molecular formula C23H48O12 B054264 Undecaethylene glycol monomethyl ether CAS No. 114740-40-8

Undecaethylene glycol monomethyl ether

Cat. No. B054264
M. Wt: 516.6 g/mol
InChI Key: VWDQSWKLHABGKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(ethylene glycol) ethers, including undecaethylene glycol monomethyl ether, typically involves the polymerization of ethylene oxide in the presence of a catalyst and a monomethyl ether initiator to control the molecular weight and functionality of the resulting polymer. For example, Herzberger et al. (2016) described the synthesis of thioether-functional poly(ethylene glycol) via anionic ring-opening polymerization of a novel epoxide monomer, 2-(methylthio)ethyl glycidyl ether, showcasing a methodology that could be adapted for synthesizing specific glycol ethers by changing the monomer or initiator (Herzberger et al., 2016).

Molecular Structure Analysis

The molecular structure of poly(ethylene glycol) ethers is defined by the repeating ethylene oxide units and the terminal methoxy group. Iwamoto's study on the structure of ethylene oxide oligomer complexes provides insight into the conformation and arrangement of glycol ether molecules, particularly in complex formation, which is relevant for understanding the structural behavior of undecaethylene glycol monomethyl ether in different environments (Iwamoto, 1973).

Chemical Reactions and Properties

Poly(ethylene glycol) ethers, including undecaethylene glycol monomethyl ether, participate in a variety of chemical reactions, leveraging their ether functionalities for modifications and applications. For instance, the selective oxidation of thioether moieties in poly(ethylene glycol) ethers to sulfoxides demonstrates the chemical reactivity and potential for creating stimuli-responsive materials (Herzberger et al., 2016).

Physical Properties Analysis

The physical properties of poly(ethylene glycol) ethers, such as solubility, phase behavior, and thermal properties, are critically dependent on their molecular weight and structure. The synthesis and behavior of terminally functionalized oligo(ethylene oxide) ethers, as discussed by Gow-Pyng Cheng Jeng et al. (1993), highlight the impact of molecular structure on the physical properties, including phase transitions and mesophase textures of polymers based on ethylene glycol ethers (Gow-Pyng Cheng Jeng et al., 1993).

Chemical Properties Analysis

The chemical properties of poly(ethylene glycol) ethers such as reactivity, compatibility with various solvents, and interaction with biological systems are influenced by their ether linkages and hydrophilic-hydrophobic balance. The study on the synthesis and surface-active properties of polyethylene glycol monomethyl ether fatty acid esters by Song Bo (1999) exemplifies the versatility of glycol ethers in forming surfactants with varied properties, demonstrating the broad range of chemical functionalities accessible through the ether linkage and poly(ethylene glycol) backbone (Song Bo, 1999).

Scientific Research Applications

One of the potential applications of this compound is in the field of organic solvents . Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the glycol ethers accounts for their unique solvency properties .

  • Organic Solvents

    • Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the glycol ethers accounts for their unique solvency properties .
  • Pharmaceutical Applications

    • Glycol ethers like Diethylene Glycol Monoethyl Ether (DEGME) are widely employed to deliver various classes of active pharmaceutical ingredients, e.g., hormones, anti-acne, anti-inflammatory, anti-parasitic, anti-fungal, antiviral anesthetic, analgesic, antiseptic agents, and immune suppressants . Although DEGME is a different compound, it shares similar chemical properties with Undecaethylene glycol monomethyl ether, suggesting potential similar applications.
  • Chemical Synthesis

    • Undecaethylene glycol monomethyl ether could potentially be used in chemical synthesis, given its complex structure and functional groups . Its derivative, TBDMS (tert-Butyldimethylsilyl), is often used in organic synthesis as a protective group for alcohols .
  • Coating Industry

    • Glycol ethers are often used in the coating industry due to their excellent solvency properties . They can dissolve a variety of resins, oils, waxes, and fats, making them ideal for use in paints, inks, and other coatings .
  • Cleaning Products

    • Due to their dual functionality and compatibility with water and a number of organic solvents, glycol ethers can be used in cleaning products . They can effectively dissolve dirt, oils, and other contaminants, making them useful in household and industrial cleaning products .
  • Electronics Manufacturing

    • Glycol ethers can be used in the manufacturing of electronics due to their ability to dissolve a variety of substances . They can be used in the production of semiconductors, printed circuit boards, and other electronic components .

Safety And Hazards

When handling Undecaethylene glycol monomethyl ether, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecaethylene glycol monomethyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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